molecular formula C24H38O3 B160563 (+)-MBF-OH dimer CAS No. 87248-50-8

(+)-MBF-OH dimer

Cat. No. B160563
CAS RN: 87248-50-8
M. Wt: 374.6 g/mol
InChI Key: VUDXCBLBKXFCNA-VFQSMPPFSA-N
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Description

The “(+)-MBF-OH dimer”, also known as “(+)-Noe-lactol dimer”, is a chemical compound with the empirical formula C24H38O3 and a molecular weight of 374.56 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of a compound like “(+)-MBF-OH dimer” can be determined using various techniques such as electron diffraction and X-ray crystallography . These techniques allow for the determination of three-dimensional molecular structures.


Chemical Reactions Analysis

The “(+)-MBF-OH dimer” likely undergoes chemical reactions similar to other dimers . Dimerization refers to the process of joining two identical or similar molecular entities by bonds. The resulting bonds can be either strong or weak .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(+)-MBF-OH dimer” can be determined using various techniques . These properties are crucial for understanding the compound’s behavior in different environments.

Scientific Research Applications

  • Photochemical Properties and Energy Conversion : Methylene Blue (MB+), a compound structurally related to MBF-OH, has been studied for its photochemical properties and applications in energy conversion and photodynamic therapy. The interaction of MB+ with biomolecules and membranes affects its photochemical behavior, which is crucial for its effectiveness in these applications (Junqueira et al., 2002).

  • Structural and Oxygen Binding Properties : Research on dimeric myoglobin, a protein similar in the context of dimer formation, sheds light on the structural and oxygen-binding properties of such dimers. Understanding these properties can be vital for molecular design and applications in biochemistry and molecular biology (Nagao et al., 2012).

  • Fluorescence and Sensing Applications : The use of phthalocyanine dimerization in molecular beacons for near-IR fluorescence demonstrates the potential application of MBF-OH-like dimers in highly specific and sensitive DNA/RNA detection, useful in in vivo and in vitro studies (Nesterova et al., 2009).

  • Intermolecular Interactions and Spectroscopy : Studies on methylene blue molecules provide insights into how intermolecular interactions, such as dimer formation and H-aggregation, impact the spectroscopic properties of the molecules. This is relevant for understanding the behavior of MBF-OH dimers in different environments (Ovchinnikov et al., 2016).

  • Potential in Water Treatment and Sensing : Anionic metal–organic frameworks that interact with molecules like MB+ have been researched for pollutant removal and selective sensing of metal ions. This suggests possible environmental and analytical applications for MBF-OH dimers (Gao et al., 2016).

  • Molecular Dynamics and Interaction Studies : Theoretical studies on molecular interactions, such as those between water molecules, provide a framework for understanding the dynamics and energetics of dimer interactions, which could be applicable to MBF-OH dimers (Bene & Pople, 1970).

Future Directions

The future directions in the field of chemistry, including the study of compounds like “(+)-MBF-OH dimer”, involve the development of high-performance computational facilities and artificial intelligence approaches . These advancements will allow for a better understanding of complex chemical phenomena.

properties

IUPAC Name

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXCBLBKXFCNA-VFQSMPPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]3[C@@H]2O[C@@H](C3)O[C@@H]4C[C@H]5[C@H]6CC[C@@]([C@H]5O4)(C6(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512885
Record name (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-MBF-OH dimer

CAS RN

87248-50-8
Record name (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Mäurer, HB Stegmann - Chemische Berichte, 1990 - Wiley Online Library
… IV and V were used as pure enantiomers of the dimers (MBF-OH dimer, Noe’s reagent). … with an excess of the chiral auxiliary (MBF-OH dimer or dihydropyran, respectively). Then, a …
J AMANO - Journal of Synthetic Organic Chemistry, Japan, 1997 - jstage.jst.go.jp
ノエ試薬は, ウ ィーン工科大学の Noe が合成に成功し, 様 々な光学活性な化合物の合成に応用 した. 特に不斉合成におけるアルコール, チ オール, ア ミンの保護基として非常に有用で, そ れ らの…
Number of citations: 2 www.jstage.jst.go.jp
K Pallitsch, A Schweifer, A Roller… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… The acetalisation with Noe's lactol dimer [(+)-MBF-OH dimer] can be performed similarly, except that only 0.5 equivalents of the dimer were used relative to hydroxyphosphonate (±)-12. …
Number of citations: 8 pubs.rsc.org
K Pallitsch, B Happl, C Stieger - Chemistry–A European …, 2017 - Wiley Online Library
… [(±)-24] derived from (+)-Noe's lactol (25 a and 25 b):32 The crude α-hydroxyphosphonate [(±)-24, 370 mg, 1.9 mmol], (+)-Noe's lactol dimer [(+)-MBF-OH dimer, 431 mg, 1.1 mmol] and p…
天野二郎 - 有機合成化学協会誌, 1997 - jlc.jst.go.jp
ノエ試薬は, ウ ィーン工科大学の Noe が合成に成功し, 様 々な光学活性な化合物の合成に応用 した. 特に不斉合成におけるアルコール, チ オール, ア ミンの保護基として非常に有用で, そ れ らの…
Number of citations: 4 jlc.jst.go.jp

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